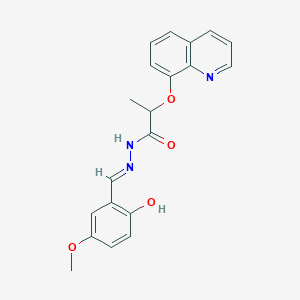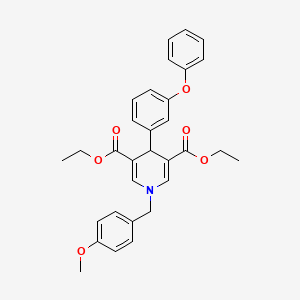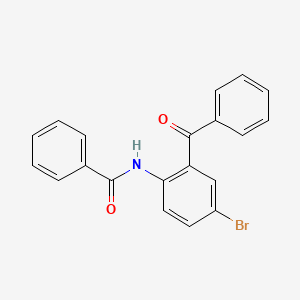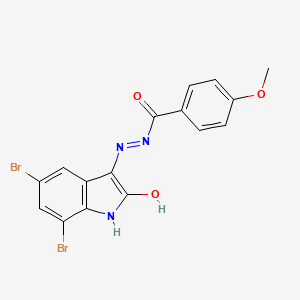
N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide, also known as HQP-1351, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
作用机制
The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide involves the inhibition of various signaling pathways that are involved in cell growth and proliferation. The compound has been shown to inhibit the activity of AKT and ERK, which are two key signaling pathways that are involved in cancer cell growth and survival. Additionally, N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation and oxidative stress. Additionally, N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been found to increase the levels of antioxidant enzymes, such as SOD and CAT, which protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide for lab experiments is its specificity towards cancer cells, making it a potential candidate for cancer treatment. Additionally, the compound has been found to have low toxicity and high solubility, making it easier to administer in lab experiments. However, one of the main limitations of N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide is its limited availability, as it is a relatively new compound that is still being studied.
未来方向
There are several future directions for research on N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide. One area of focus is the development of more effective synthesis methods to increase the availability of the compound for further research. Additionally, further studies are needed to determine the optimal dosage and administration method for N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide in cancer treatment. Finally, more research is needed to investigate the potential applications of N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide in other areas of scientific research, such as inflammation and oxidative stress-related diseases.
合成方法
The synthesis of N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 8-hydroxyquinoline-2-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The resulting compound is then purified using column chromatography to obtain N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide in its pure form.
科学研究应用
N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, N'-(2-hydroxy-5-methoxybenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-quinolin-8-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13(27-18-7-3-5-14-6-4-10-21-19(14)18)20(25)23-22-12-15-11-16(26-2)8-9-17(15)24/h3-13,24H,1-2H3,(H,23,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXPXICARNSZIA-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)OC)O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)OC)O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1-methyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5962349.png)
![2-(ethylsulfonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5962360.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5962371.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5962377.png)

![4-[4-(4-isopropylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B5962391.png)
![acetone O-[4,6-bis(methylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5962399.png)
![5-ethyl-2-mercapto-3-(2-methoxybenzyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5962404.png)

![2-methyl-1H-indole-3-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5962406.png)

![4-{[[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5962424.png)
![1-(4-chlorophenyl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5962436.png)
